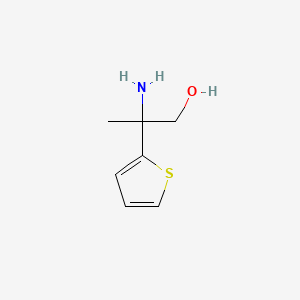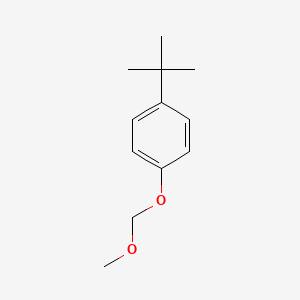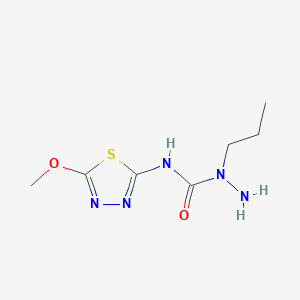
N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide: is a heterocyclic compound that contains a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide typically involves the reaction of 5-methoxy-1,3,4-thiadiazole-2-amine with propyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.
作用機序
The mechanism of action of N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the desired therapeutic effects.
類似化合物との比較
- N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-methylhydrazine-1-carboxamide
- N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-ethylhydrazine-1-carboxamide
- N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-butylhydrazine-1-carboxamide
Uniqueness: N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its methyl, ethyl, and butyl analogs.
特性
CAS番号 |
57773-88-3 |
|---|---|
分子式 |
C7H13N5O2S |
分子量 |
231.28 g/mol |
IUPAC名 |
1-amino-3-(5-methoxy-1,3,4-thiadiazol-2-yl)-1-propylurea |
InChI |
InChI=1S/C7H13N5O2S/c1-3-4-12(8)6(13)9-5-10-11-7(14-2)15-5/h3-4,8H2,1-2H3,(H,9,10,13) |
InChIキー |
PRBVROFOJRFSNN-UHFFFAOYSA-N |
正規SMILES |
CCCN(C(=O)NC1=NN=C(S1)OC)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
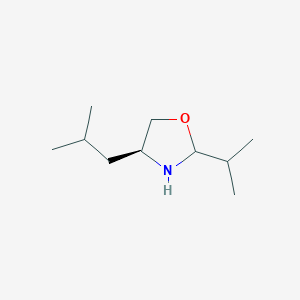
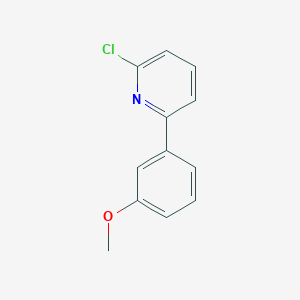
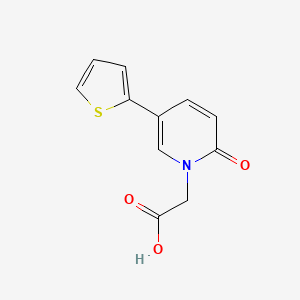
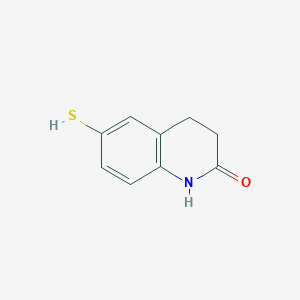
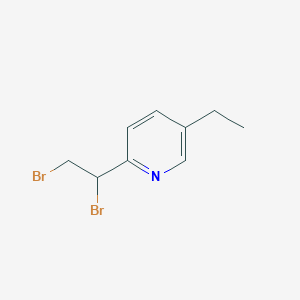
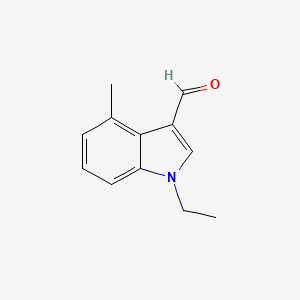
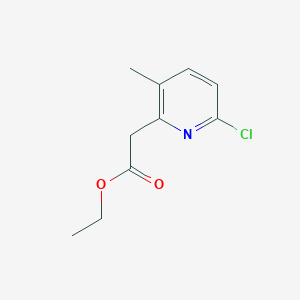
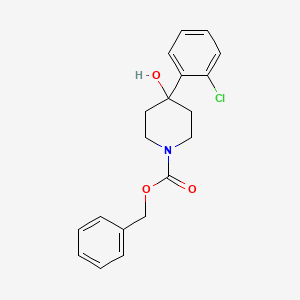
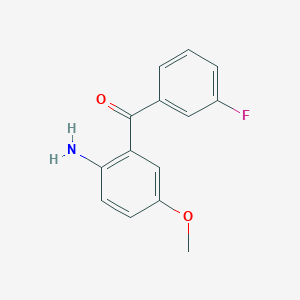
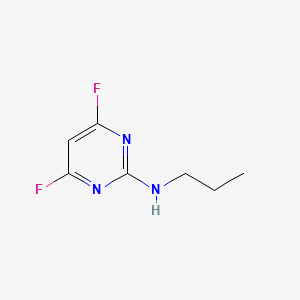
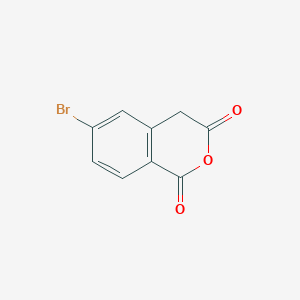
![5-Chloro-[1,2]naphthoquinone](/img/structure/B8662626.png)
